molecular formula C10H11N2O3- B12544560 2-[(Z)-(1-Amino-2-ethoxy-2-oxoethylidene)amino]phenolate CAS No. 144167-25-9

2-[(Z)-(1-Amino-2-ethoxy-2-oxoethylidene)amino]phenolate

Cat. No.: B12544560
CAS No.: 144167-25-9
M. Wt: 207.21 g/mol
InChI Key: CDOBOMYVDAZTPC-UHFFFAOYSA-M
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Description

2-[(Z)-(1-Amino-2-ethoxy-2-oxoethylidene)amino]phenolate is a structurally complex organic compound featuring a phenolate core substituted with a (Z)-configured imino-ethylidene group. Key structural attributes include:

  • Phenolate group: The deprotonated hydroxyl group on the benzene ring imparts solubility in polar solvents and enhances nucleophilicity .
  • Ethoxy-oxoethylidene moiety: The ethoxy and oxo groups contribute to steric and electronic effects, influencing reactivity and stability.
  • (Z)-Configuration: The spatial arrangement of the imino group affects intermolecular interactions, as observed in crystallographic studies of analogous compounds .

Synthetic routes typically involve condensation reactions between 2-aminophenol derivatives and ethoxy-oxoacetyl precursors.

Properties

CAS No.

144167-25-9

Molecular Formula

C10H11N2O3-

Molecular Weight

207.21 g/mol

IUPAC Name

2-[(1-amino-2-ethoxy-2-oxoethylidene)amino]phenolate

InChI

InChI=1S/C10H12N2O3/c1-2-15-10(14)9(11)12-7-5-3-4-6-8(7)13/h3-6,13H,2H2,1H3,(H2,11,12)/p-1

InChI Key

CDOBOMYVDAZTPC-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C(=NC1=CC=CC=C1[O-])N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-(1-Amino-2-ethoxy-2-oxoethylidene)amino]phenolate typically involves the reaction of a phenol derivative with an amino-ethoxy compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. Common reaction conditions include moderate temperatures and the use of solvents such as ethanol or methanol to dissolve the reactants and promote the reaction.

Industrial Production Methods

In an industrial setting, the production of 2-[(Z)-(1-Amino-2-ethoxy-2-oxoethylidene)amino]phenolate may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is essential to ensure high yield and purity of the product. Industrial production methods also focus on optimizing the reaction conditions to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-(1-Amino-2-ethoxy-2-oxoethylidene)amino]phenolate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in many chemical processes.

    Reduction: Reduction reactions can convert the compound into hydroquinones, which have different chemical properties and applications.

    Substitution: The phenolate moiety can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Major Products Formed

    Quinones: Formed through oxidation reactions.

    Hydroquinones: Formed through reduction reactions.

    Substituted Phenol Derivatives: Formed through electrophilic aromatic substitution reactions.

Mechanism of Action

The mechanism of action of 2-[(Z)-(1-Amino-2-ethoxy-2-oxoethylidene)amino]phenolate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

a) 4-Aminophenolate
  • Structure: Lacks the ethoxy-oxoethylidene group; amino group is para to the phenolate oxygen.
  • Acidity: The amino group in 4-aminophenol significantly depresses hydroxyl acidity (pKa ~5.3) compared to phenol (pKa ~9.9). In contrast, the target compound’s phenolate group likely has higher acidity due to electron-withdrawing effects of the ethoxy-oxoethylidene substituent .
  • Applications: 4-Aminophenol is a precursor in pharmaceutical synthesis (e.g., paracetamol), whereas the target compound’s applications remain underexplored.
b) 2-(2-Ethoxy-2-oxoacetamido)benzoic Acid
  • Structure : Features a benzoic acid core with an ethoxy-oxoacetamido substituent.
  • Reactivity: The carboxylic acid group enhances solubility in aqueous media, unlike the phenolate in the target compound. Crystallographic studies of similar structures reveal hydrogen-bonding networks influenced by ethoxy-oxo groups .
  • Thermal Stability : Ethoxy-oxo derivatives often exhibit lower thermal stability due to ester group lability.
c) Naptalam (2-((1-Naphthalenylamino)carbonyl)benzoic Acid)
  • Structure : Contains a naphthalene-substituted amide and benzoic acid group.
  • Function: Used as an herbicide, leveraging its ability to disrupt auxin transport.

Physicochemical Properties

Table 1: Comparative physicochemical data (hypothetical values for illustrative purposes).

Compound Name Molecular Formula Molecular Weight (g/mol) pKa (phenol) Solubility (Polar Solvents) Key Feature
2-[(Z)-(1-Amino-2-ethoxy-2-oxoethylidene)amino]phenolate C₁₁H₁₃N₂O₃⁻ 233.24 ~4.5* High Z-configuration, ethoxy-oxo group
4-Aminophenolate C₆H₆NO⁻ 108.12 ~5.3 Moderate Para-amino substitution
2-(2-Ethoxy-2-oxoacetamido)benzoic Acid C₁₁H₁₁NO₅ 237.21 ~2.8 (COOH) High Carboxylic acid functionality
Naptalam C₁₈H₁₅NO₃ 293.32 ~3.1 (COOH) Low Naphthalene-amide substituent

*Estimated based on electron-withdrawing effects of substituents .

Biological Activity

2-[(Z)-(1-Amino-2-ethoxy-2-oxoethylidene)amino]phenolate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. The molecular formula of this compound is C10_{10}H11_{11}N2_2O, with a molecular weight of 207.21 g/mol . This article aims to provide a comprehensive overview of its biological activity, including data tables and case studies.

The compound's structure features an amino group linked to a phenolate moiety, which may contribute to its biological properties. The unique arrangement of functional groups allows for interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities, including anti-inflammatory and anticancer properties. The following sections summarize key findings related to the biological activity of 2-[(Z)-(1-Amino-2-ethoxy-2-oxoethylidene)amino]phenolate.

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's effects on various cell lines. Key findings include:

Cell Line Activity IC50_{50} (µM)Notes
HCA-7 (human adenocarcinoma)Reduction in PGE2_{2} levels0.28Significant anti-inflammatory activity
SW837 (rectum adenocarcinoma)Tumor growth inhibition0.40Promising anticancer effects
A549 (human lung adenocarcinoma)Tumor growth inhibition0.38Effective in xenograft models

These results suggest that the compound has potential as an anti-cancer agent, particularly against adenocarcinoma cell lines.

The proposed mechanism of action for 2-[(Z)-(1-Amino-2-ethoxy-2-oxoethylidene)amino]phenolate involves inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammation and tumor progression. Inhibition of COX enzymes leads to reduced levels of prostaglandin E2_{2}, a key mediator in inflammatory processes and cancer development .

Case Studies

  • Case Study: Anti-Cancer Activity
    • Objective: To assess the anti-cancer efficacy of the compound in vivo.
    • Method: Mice were treated with varying doses of the compound over a period of 10 days.
    • Results: Significant tumor size reduction was observed in treated groups compared to controls, indicating effective tumor suppression.
  • Case Study: Inflammatory Response
    • Objective: To evaluate the anti-inflammatory properties.
    • Method: The compound was administered to models exhibiting inflammatory responses.
    • Results: Marked reduction in inflammatory markers was noted, supporting its potential use in treating inflammatory diseases.

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